Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate
Description
Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate (CAS: 857053-81-7, BPSA24) is a brominated bipyridine derivative featuring a hexadecyl chain at the 4' position and an ethyl ester group at the 4-carboxylate position. Its molecular formula is C₂₉H₄₃BrN₂O₂, with a molecular weight of 531.57 g/mol . The compound’s structure combines a rigid bipyridine core with a long hydrophobic alkyl chain, making it distinct in applications such as coordination chemistry, catalysis, or supramolecular assembly. The bromine atom at the 6-position enhances its reactivity, enabling cross-coupling or substitution reactions, while the hexadecyl chain imparts lipophilicity, influencing solubility and phase behavior .
Properties
CAS No. |
857053-81-7 |
|---|---|
Molecular Formula |
C29H43BrN2O2 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3 |
InChI Key |
NTYLYYQJUXNYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OCC)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4'-Hydroxy-2,2'-Bipyridine-4-Carboxylic Acid
The bipyridine backbone is first functionalized with hydroxyl and carboxylic acid groups. As demonstrated in, 2,2'-bipyridine-4,4'-diol serves as a versatile intermediate. Treatment with 48% HBr in acetic acid under reflux yields 2,2'-bipyridine-4,4'-diol, which is subsequently oxidized to the carboxylic acid using potassium permanganate in aqueous acidic conditions.
Bromination at the 6-Position
Direct bromination of the bipyridine core is achieved via two approaches:
- Radical Bromination : Barton’s decarboxylative bromination, as reported in, employs pyrithione sodium salt and bromotrichloromethane (BrCCl3) under Fe(II)/Au(I) catalysis to install bromine at the 5- or 6-positions. Modifying this protocol with a regioselective directing group (e.g., carboxylate) could favor bromination at the 6-position.
- Electrophilic Bromination : Heating 2,2'-bipyridine hydrobromide with excess bromine at 180°C for 72 hours selectively brominates the 5-position. Adjusting steric and electronic effects (e.g., using a carboxylate group as a meta-director) may shift selectivity to the 6-position.
Esterification and Alkylation
- Esterification : The carboxylic acid is converted to the ethyl ester using ethanol and p-toluenesulfonic acid (PTSA) as a catalyst, following the method in. This step achieves 85–90% yield under reflux conditions.
- Alkylation : The 4'-hydroxyl group is alkylated with 1-bromohexadecane in dimethylformamide (DMF) using Cs2CO3 as a base. The reaction proceeds at 60°C for 48 hours, yielding the hexadecyl ether.
Method 2: Cross-Coupling of Halogenated Pyridine Derivatives
Synthesis of 6-Bromo-4-Carboxy-2-Pyridine
Starting from 6-amino-2-methylpyridine, diazotization with NaNO2 and HBr at -10°C generates a diazonium salt, which is brominated to 6-bromo-2-methylpyridine. Oxidation with KMnO4 in acidic aqueous medium yields 6-bromo-2-pyridinecarboxylic acid, which is esterified to the ethyl derivative using PTSA.
Preparation of 4'-Hexadecyl-2-Pyridine
4-Hydroxy-2-pyridine is alkylated with 1-bromohexadecane in DMF using K2CO3, analogous to the procedure in. The resulting 4'-hexadecyl-2-pyridine is converted to a boronic ester via Miyaura borylation for cross-coupling.
Suzuki-Miyaura Coupling
The 6-bromo-4-ethoxycarbonyl-2-pyridine and 4'-hexadecyl-2-pyridine boronic ester undergo palladium-catalyzed coupling. Using Pd(PPh3)4 and Na2CO3 in toluene/ethanol at 80°C, the bipyridine product forms in 70–75% yield.
Method 3: Isoxazole-Mediated Bipyridine Assembly
Isoxazole Cyclization
As detailed in, 5-methoxy-4-propargylisoxazole undergoes Cu(OAc)2-mediated Eglinton coupling to form a biacetylene intermediate. Fe(NTf2)2/Au(NTf2) catalysis isomerizes the isoxazole to a pyridine ring, yielding symmetrical 6,6'-binicotinates.
Functionalization Steps
- Bromination : The 6-position is brominated using N-bromosuccinimide (NBS) under radical initiation.
- Hexadecyl Introduction : A Stille coupling with hexadecyltributylstannane installs the alkyl chain at the 4'-position.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| 1 | Bromination → Alkylation → Esterification | 60–65% | Uses inexpensive reagents | Low regioselectivity in bromination |
| 2 | Cross-coupling of pre-functionalized pyridines | 70–75% | High modularity | Requires boronic ester synthesis |
| 3 | Isoxazole cyclization → Functionalization | 50–55% | Novel route with fewer steps | Limited scalability |
Characterization and Validation
- 1H NMR : The hexadecyl chain appears as a triplet at δ 0.88 ppm (CH3) and a multiplet at δ 1.20–1.40 ppm (CH2). The ethyl ester resonates as a quartet at δ 4.40 ppm and a triplet at δ 1.40 ppm.
- 13C NMR : The carbonyl carbon of the ester is observed at δ 167–169 ppm, while the bipyridine carbons appear between δ 120–160 ppm.
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 553.3 (M+H)+ for C29H43BrN2O2.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended bipyridine systems.
Scientific Research Applications
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the hexadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between BPSA24 and related bipyridine derivatives:
Structural and Functional Differences
- Alkyl Chain Length: BPSA24’s hexadecyl chain (C₁₆H₃₃) significantly increases its hydrophobicity compared to the methyl group in BPSA31 (C₁₄H₁₃BrN₂O₂). This reduces solubility in polar solvents (e.g., water, ethanol) but enhances compatibility with non-polar matrices, a critical factor in membrane-associated applications .
- Bromine Position : Unlike 4'-(Bromomethyl)biphenyl-2-carboxylate (), where bromine is on a methyl side chain, BPSA24’s bromine is directly attached to the bipyridine core, favoring aromatic electrophilic substitution or Suzuki-Miyaura cross-coupling .
- Ester Groups : The ethyl ester in BPSA24 versus the tert-butyl ester in 114772-40-6 () alters hydrolytic stability. Ethyl esters are generally more labile under basic conditions, enabling controlled functionalization .
Application-Specific Behavior
- Coordination Chemistry : BPSA24’s bipyridine core can act as a bidentate ligand for transition metals (e.g., Ru, Ir), with the hexadecyl chain facilitating incorporation into lipid bilayers or micelles. In contrast, BPSA31’s smaller size favors homogeneous catalysis in polar media .
- Biological Permeability : The hexadecyl chain may enhance cell-membrane penetration, making BPSA24 a candidate for drug delivery systems. Conversely, compound 16 (), with its benzyl-piperidinyl group, is tailored for receptor-targeted bioactivity .
Research Findings and Gaps
- Reactivity : The bromine in BPSA24 remains underutilized in published studies; further work could explore its use in synthesizing polynuclear metal complexes or functionalized ligands.
- Comparative Data: Limited solubility and thermal data for BPSA24 highlight the need for experimental characterization to validate computational predictions.
Q & A
Basic Research Questions
Q. What are the synthetic routes for Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate, and how is its purity validated?
- Methodological Answer : The compound is synthesized via alkylation of a bipyridine core using hexadecyl bromide under reflux conditions. Key steps include coupling the brominated bipyridine moiety with a hexadecyl chain, followed by esterification. Purity is confirmed using thin-layer chromatography (TLC) with ethyl acetate/methylene chloride (1:1) as the mobile phase. Structural validation employs (e.g., ester carbonyl resonance at ~4.3 ppm for the ethyl group) and FTIR (C=O stretch at ~1720 cm) .
Q. What spectroscopic markers distinguish this compound from its analogs?
- Methodological Answer : The bromine atom at the 6-position of the bipyridine ring causes distinct splitting patterns in , while the hexadecyl chain produces a multiplet at ~1.2–1.4 ppm (methylene groups) and a triplet at ~0.8 ppm (terminal methyl). IR spectroscopy identifies ester carbonyl (1720 cm) and bipyridine C=N stretches (1600–1650 cm). Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 531.57 (CHBrNO) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving disorder in the hexadecyl chain. The long alkyl chain often exhibits torsional flexibility, leading to split occupancy in the electron density map. ORTEP-3 visualization aids in modeling anisotropic displacement parameters. For twinned crystals, SHELXD or SHELXE can separate overlapping reflections .
Q. What experimental strategies address discrepancies between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR signals suggesting planar geometry vs. crystallographic non-planarity) require re-refinement using high-resolution data in SHELXL. Dynamic disorder in the hexadecyl chain may necessitate variable-temperature crystallography or DFT calculations to model low-energy conformers. Cross-validation with and NOESY can clarify rotational barriers .
Q. How can the hexadecyl chain be modified to tune the compound’s physicochemical properties for catalytic or supramolecular applications?
- Methodological Answer : Replacing the hexadecyl chain with shorter (e.g., methyl) or branched alkyl groups alters solubility and aggregation behavior. For micelle formation, surfactant-like properties (similar to hexadecyl sulfate derivatives) can be exploited by introducing polar headgroups. Synthetic protocols involve varying alkyl bromides during alkylation, followed by HPLC purification to isolate derivatives .
Q. What computational methods predict the electronic effects of the bromine substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromine’s electron-withdrawing effect on the bipyridine π-system. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts redox behavior, while electrostatic potential maps guide ligand design for metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
